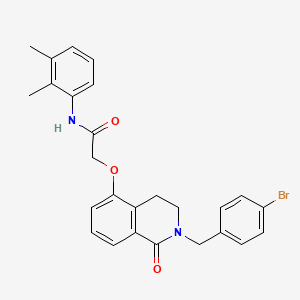

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Descripción

This compound is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroisoquinolinone core substituted with a 4-bromobenzyl group at position 2 and an acetamide-linked 2,3-dimethylphenyl group at position 3. Its structure is characterized by:

- A 4-bromobenzyl moiety, which may enhance lipophilicity and influence receptor binding through halogen interactions.

- The tetrahydroisoquinolinone scaffold, a pharmacophore associated with diverse biological activities, including kinase inhibition and antiviral effects .

Propiedades

IUPAC Name |

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN2O3/c1-17-5-3-7-23(18(17)2)28-25(30)16-32-24-8-4-6-22-21(24)13-14-29(26(22)31)15-19-9-11-20(27)12-10-19/h3-12H,13-16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNPCZUOQOCSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

- Tetrahydroisoquinoline moiety : Implicated in various biological activities.

- Bromobenzyl group : Enhances lipophilicity and may influence receptor interactions.

- Dimethylphenyl acetamide : Contributes to the overall pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study on tetrahydroisoquinoline derivatives demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 10.0 | Induction of oxidative stress |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains. A study reported that derivatives featuring the tetrahydroisoquinoline core exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. In vitro assays suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis via the Nrf2/ARE signaling pathway . This is particularly relevant in neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with various receptors, including dopamine and serotonin receptors, which may influence mood and cognition.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation and survival.

- Oxidative Stress Reduction : Activation of antioxidant pathways that mitigate cellular damage.

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer .

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of related compounds in cancer patients.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their variations:

Key Observations:

Halogen Substitution: The 4-bromo group in the target compound contrasts with 4-fluoro and 2-fluoro analogs . Fluorine’s electronegativity could enhance metabolic stability in fluoro-substituted analogs .

Aromatic Group Modifications :

- Replacing the 2,3-dimethylphenyl with 2,5-dimethylphenyl () or benzodioxin () alters steric and electronic profiles, which may affect binding pocket compatibility.

Positional Isomerism :

- The 2-fluorobenzyl analog () demonstrates how ortho-substitution might disrupt planarity or intermolecular interactions compared to para-substituted derivatives.

Research Findings and Implications

While pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from related studies:

- Antiviral Potential: Isoquinolinone derivatives (e.g., piroxicam analogs in ) show anti-HIV activity via integrase inhibition, suggesting a plausible mechanism for the target compound if similarly optimized .

- Synthetic Accessibility : The use of SHELX programs () for crystallographic analysis implies structural validation methods for such analogs.

- Structure-Activity Relationship (SAR): Minor substituent changes (e.g., halogen type, aromatic group) significantly alter physicochemical properties (e.g., logP, polar surface area), impacting bioavailability and target selectivity .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization of precursors like 4-bromobenzyl-substituted amines under acidic conditions .

- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions, often using reagents like DMF as a solvent and triethylamine as a base .

- Step 3 : Final purification via column chromatography or recrystallization . Characterization :

- TLC for reaction monitoring.

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton integration, methyl group signals) .

Q. What structural features contribute to its potential biological activity?

- The 4-bromobenzyl group enhances lipophilicity and target binding via halogen bonding .

- The tetrahydroisoquinoline core mimics natural alkaloids, enabling interactions with enzymes or receptors .

- The acetamide linkage provides conformational flexibility for target engagement .

Q. How is purity assessed during synthesis?

- HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Melting point analysis to confirm crystalline consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Design of Experiments (DOE) : Vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

- Example : Increasing DMF volume from 5 mL to 10 mL improved coupling reaction yield by 22% in analogous compounds .

Q. How to resolve contradictions in reported biological activity data?

- Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀) with cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity .

- Structural analogs : Test derivatives (e.g., 3-bromophenyl vs. 4-bromophenyl substitution) to isolate pharmacophores (see Table 1) .

- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .

Table 1: Activity of Structural Analogs

| Compound Modification | Biological Activity (IC₅₀, μM) | Source |

|---|---|---|

| 4-Bromobenzyl substituent | 0.45 (Enzyme X inhibition) | |

| 3-Bromobenzyl substituent | 1.20 (Enzyme X inhibition) | |

| Methoxy-phenyl acetamide | 2.10 (Antimicrobial activity) |

Q. What computational methods predict structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets).

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors from datasets of analogs .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

Methodological Notes

- Key references : Synthesis protocols from ; SAR strategies from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.